4-Propylpiperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-propylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |
InChI Key |
ZOGNUIUCLMYNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCNC(C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Piperidine Carboxylic Acids
Classical and Retrosynthetic Approaches
Classical synthetic strategies provide foundational routes to the piperidine (B6355638) skeleton. These methods, including intramolecular cyclizations, reductive aminations, and the hydrogenation of pyridine (B92270) precursors, are well-established for creating substituted piperidine carboxylic acids.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings from acyclic precursors. For the synthesis of the 4-propylpiperidine-2-carboxylic acid scaffold, this can involve several pathways, such as intramolecular aza-Michael reactions or radical-mediated cyclizations. nih.gov In a hypothetical retrosynthetic analysis, the piperidine ring could be formed by the cyclization of a linear amino acid derivative containing an appropriately placed electrophilic or radical-accepting moiety. For instance, an N-tethered alkene could undergo an organocatalyzed intramolecular aza-Michael reaction to form the piperidine ring. nih.gov Brønsted acid-catalyzed cyclizations of molecules containing aldehyde or ketone electrophiles incorporated into side chains also represent a viable, though less direct, route to related heterocyclic systems. rsc.org
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and can be employed as a key ring-closing step. harvard.edu This process involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu In the context of this compound, a suitable δ-amino aldehyde or ketone precursor could undergo intramolecular reductive amination to furnish the piperidine ring. nih.gov
Common reducing agents for this transformation are borohydride (B1222165) reagents, particularly those that selectively reduce the iminium ion in the presence of the carbonyl group. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose due to their mild nature and high selectivity. harvard.eduyoutube.com The reaction is typically high-yielding and tolerant of various functional groups. harvard.edu For example, a synthesis of a trans-piperidinedicarboxylic acid derivative successfully used reductive amination of an aldehyde to close the piperidine ring, demonstrating the utility of this approach. nih.gov
Approaches from Pyridine Carboxylic Acid Precursors
One of the most direct and common methods for synthesizing piperidine carboxylic acids is the catalytic hydrogenation of their corresponding pyridine precursors. google.com This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. For the target molecule, the starting material would be 4-propyl-pyridine-2-carboxylic acid. This method has been successfully applied to the synthesis of the closely related (2R, 4R)-4-methyl-2-piperidinecarboxylic acid from 4-methyl-2-pyridine carboxylic acid. google.com
The reduction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst. google.com A variety of catalysts can be employed, with choices influencing reaction conditions and, crucially, the stereochemical outcome.
| Catalyst | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen gas, water or alcohol solvent, 3-4 hours. google.com | A common and effective catalyst for this transformation. google.com |
| Platinum Oxide (PtO₂) | Hydrogen gas, aqueous solvent. | Highly active catalyst, allowing for mild reaction conditions. google.com |
| Rhodium (Rh) | Hydrogen gas, various solvents. | Often used for achieving high diastereoselectivity in substituted pyridines. nih.gov |
| Raney Nickel (Ra-Ni) | High pressure and temperature. | Effective but requires more forcing conditions compared to noble metal catalysts. google.com |
This method is advantageous due to the commercial availability of a wide range of substituted pyridine precursors and the generally high yields of the reduction. google.com
Asymmetric and Stereoselective Synthesis
Given that this compound possesses two chiral centers (C2 and C4), controlling the absolute and relative stereochemistry is a critical aspect of its synthesis. Asymmetric and stereoselective methods aim to produce specific stereoisomers, which is often essential for biological applications.
Enantiospecific and Enantioselective Pathways
Producing enantiomerically pure or enriched this compound can be achieved through either enantiospecific or enantioselective pathways.
Enantiospecific synthesis begins with a chiral starting material, and the stereochemistry of that starting material dictates the stereochemistry of the product. A common approach involves using α-amino acids from the chiral pool. nih.gov For instance, a methodology for synthesizing 2-substituted piperidines starts from amino acids with known stereochemistry, where the piperidine ring is formed via alkylation of the amino group with a dihaloalkane. nih.govresearchgate.net
Enantioselective synthesis , in contrast, creates a chiral center from an achiral precursor using a chiral catalyst or reagent. A powerful enantioselective method is the asymmetric hydrogenation of a pyridine or a related unsaturated precursor. nih.gov Iridium- and rhodium-based catalysts featuring chiral ligands have proven effective for the asymmetric hydrogenation of pyridinium (B92312) salts, leading to highly enantioselective formation of C4-substituted piperidines. nih.gov
| Catalyst Type | Ligand Example | Application |
| Iridium(III)-based | Chiral diamine ligands | Asymmetric hydrogenation of pyridinium salts for stereoselective synthesis. nih.gov |
| Rhodium(I)-based | Chiral phosphine (B1218219) ligands (e.g., BINAP) | Dearomatization/hydrogenation of fluoropyridines. nih.gov |
| Ruthenium(II)-based | Chiral phosphine-diamine ligands | Asymmetric hydrogenation of enamines derived from pyridine reduction. nih.gov |
Another strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the enantioenriched starting material and product. whiterose.ac.uk
Diastereoselective Transformations
Diastereoselective synthesis controls the relative stereochemistry between the two chiral centers at C2 and C4, leading to either the cis or trans isomer. The hydrogenation of a 4-propyl-pyridine-2-carboxylic acid precursor is a key step where diastereoselectivity can be controlled. nih.gov
Catalytic hydrogenation of the pyridine ring typically occurs via syn-addition of hydrogen atoms from the surface of the catalyst. The substrate adsorbs onto the catalyst surface on its less sterically hindered face, leading to the formation of the cis-diastereomer as the major product. nih.gov For example, rhodium-catalyzed hydrogenation of fluorinated pyridines has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The choice of catalyst, solvent, and other reaction parameters can significantly influence the diastereomeric ratio of the product. By carefully selecting these conditions, the synthesis can be directed to favor the desired cis or trans isomer of this compound. nih.govnih.gov
Chiral Resolution Techniques
Chiral resolution remains a vital technique for obtaining enantiomerically pure piperidine derivatives when asymmetric synthesis is not feasible or yields products with insufficient enantiomeric excess. This approach involves the separation of a racemic mixture into its constituent enantiomers.
Kinetic resolution is a prominent method where one enantiomer of a racemic starting material reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, leading to an enantioenriched unreacted starting material and a product enriched in the opposite enantiomer. For instance, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids. nih.gov This method has shown practical selectivity factors, although the efficiency can be highly dependent on the conformation of the piperidine ring, with a notable preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov Another approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a base like n-BuLi in conjunction with a chiral ligand such as sparteine, yielding both starting materials and products with high enantiomeric ratios. whiterose.ac.uk
Enzymatic kinetic resolution is another powerful tool, often employing lipases or amidases to stereoselectively transform one enantiomer of a racemic mixture. nih.govbiosynth.com For example, whole bacterial cells containing stereoselective amidases have been used for the kinetic resolution of racemic piperidine-2-carboxamide (B12353) to produce enantiopure (S)-piperidine-2-carboxylic acid. researchgate.net Similarly, the enzyme alcalase, a low-cost option, has been successfully used in the kinetic resolution of a piperazine-2-carboxylate derivative, a heterocyclic analog of piperidine carboxylic acid. nih.govresearchgate.net
| Resolution Technique | Chiral Agent/Catalyst | Substrate Example | Outcome | Reference(s) |
| Catalytic Kinetic Resolution | Chiral Hydroxamic Acids | 2,4-disubstituted piperidines | Enantioenriched acylated piperidine and unreacted piperidine | nih.gov |
| Kinetic Resolution | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | Enantioenriched starting material and 2,2-disubstituted products | whiterose.ac.uk |
| Enzymatic Kinetic Resolution | Stereoselective Amidases (whole cell) | Racemic piperidine-2-carboxamide | (S)-piperidine-2-carboxylic acid | researchgate.net |
| Enzymatic Kinetic Resolution | Alcalase | Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Enantiomerically pure (S)-piperazine-2-carboxylic acid | nih.govresearchgate.net |
Biocatalytic and Chemo-Enzymatic Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral piperidine carboxylic acids. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. biosynth.comnih.gov
Enzymatic hydrolysis is a widely used method for the resolution of racemic esters of carboxylic acids. Hydrolases, particularly esterases and lipases, catalyze the enantioselective hydrolysis of an ester, yielding an enantiomerically enriched acid and the unreacted ester of the opposite configuration. cdnsciencepub.com Pig liver esterase (PLE) is a commercially available enzyme known for its broad substrate scope and has been applied to the enantioselective hydrolysis of racemic piperidine esters. cdnsciencepub.com The process results in product acids and recovered esters with varying degrees of enantiomeric excess. cdnsciencepub.com The reaction is typically conducted at a neutral pH to prevent competing chemical hydrolysis or epimerization. cdnsciencepub.com The N-acyl group on the piperidine nitrogen and the nature of the ester group significantly influence the enantioselectivity of the hydrolysis.
The resolution of racemic alcohols, such as N-protected 2-hydroxymethylpiperidines, through the enantioselective hydrolysis of their corresponding acetates using liver acetone (B3395972) powders (LAPs) as a source of hydrolases, has also been demonstrated. redalyc.orgresearchgate.net The choice of N-protecting group (e.g., Tosyl vs. Boc) can have a substantial impact on the enantioselectivity of the reaction. redalyc.org
Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. In the context of piperidine synthesis, ω-transaminases can be employed to convert a piperidone precursor into a chiral aminopiperidine, which can then be further functionalized. For example, commercially available immobilized ω-transaminases have been used for the synthesis of enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine from 1-Boc-3-piperidone. beilstein-journals.org This biocatalytic approach provides a direct route to valuable chiral building blocks for more complex molecules. beilstein-journals.org
The biosynthesis of piperidine alkaloids in nature often involves key enzymatic steps like transamination and imine reduction. nih.gov Recent research has uncovered novel pathways where polyketide chains are converted into piperidine moieties through a sequence of thioester reduction, transamination, and subsequent imine reduction. nih.gov The enzymes responsible for this imine reduction are distinct from previously known imine reductases, highlighting nature's diverse enzymatic toolkit and providing new targets for biocatalytic applications in synthetic chemistry. nih.gov
Advanced Synthetic Strategies
Modern organic synthesis has seen the development of sophisticated strategies that allow for the rapid construction of complex molecular architectures like substituted piperidines from simple precursors.
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are versatile methods for constructing complex piperidine precursors. acs.orgmdpi.com These reactions can be used to introduce aryl or alkyl substituents onto a pyridine ring, which is then reduced to the corresponding piperidine. acs.org
Rhodium-catalyzed reactions have also emerged as a powerful tool. A notable example is the rhodium-catalyzed transfer hydrogenation of pyridinium salts to access N-aryl piperidines. nih.govacs.org This reaction proceeds through a reductive transamination process, where a dihydropyridine (B1217469) intermediate is formed and subsequently hydrolyzed and reductively aminated with an external amine. nih.govacs.org This method expands the toolbox for converting readily available pyridines into functionalized piperidines. nih.gov Asymmetric variants of this reaction, using chiral catalysts, can provide chiral piperidines with high diastereoselectivity. researchgate.net
| Catalyst System | Reaction Type | Substrate | Product | Reference(s) |
| Rhodium Complex | Transfer Hydrogenation / Reductive Transamination | 2-substituted Pyridinium Salts | N-aryl Piperidines | nih.govacs.org |
| Palladium(0) Complex | Suzuki-Miyaura Coupling / Hydrogenation | Pyridine derivatives | Substituted Piperidines | acs.orgnih.gov |
| Iridium(I) Complex | Asymmetric Hydrogenation | 2-substituted Pyridinium Salts | Chiral Piperidines | nih.gov |
Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. epfl.ch These processes are highly efficient in terms of atom and step economy. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are particularly powerful for generating molecular diversity. rsc.orgsemanticscholar.orgacs.org
Several MCRs have been developed for the one-pot synthesis of highly functionalized piperidines. semanticscholar.orgacs.org For example, a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid provides an efficient route to polysubstituted piperidines. acs.org Another strategy involves a three-component vinylogous Mannich-type reaction that mimics the biosynthesis of piperidine alkaloids, yielding chiral dihydropyridinone intermediates that can be converted to a variety of piperidine structures. rsc.org These methods allow for the rapid assembly of complex piperidine cores from simple and readily available starting materials, making them highly attractive for the construction of compound libraries for drug discovery. acs.orgajchem-a.com
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 4-Propylpiperidine-2-carboxylic acid, with each technique providing unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the propyl group, and the carboxylic acid. The acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet far downfield, generally in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid (the α-proton at C2) would be deshielded and resonate in the 2-3 ppm range. libretexts.org The signals for the other piperidine ring protons and the propyl group would appear in the aliphatic region, with their exact chemical shifts and coupling patterns depending on their stereochemical relationship (axial vs. equatorial).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically absorbs between 160-180 ppm. libretexts.org The carbons of the piperidine ring and the propyl chain would appear in the upfield region, typically between 20-65 ppm. libretexts.org The specific chemical shifts would be influenced by the substitution pattern and the conformational state of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (-COOH) | 10.0 - 12.0 (broad s) | 165 - 185 |
| Piperidine C2-H | 2.0 - 3.0 | 50 - 65 |
| Piperidine Ring CH₂/CH | 1.2 - 2.5 | 20 - 50 |
| Propyl CH₂ | 1.0 - 1.8 | 20 - 40 |
| Propyl CH₃ | 0.8 - 1.2 | 10 - 20 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comchemguide.co.uk A sharp and intense C=O stretching absorption should appear between 1680–1750 cm⁻¹. chemguide.co.uk Additionally, C-H stretching vibrations from the piperidine ring and propyl group would be observed around 2850–2960 cm⁻¹. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a strong band in the Raman spectrum. Raman is often more sensitive to symmetric vibrations and can be useful for analyzing the carbon backbone and ring vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govrsc.org
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Broad | Weak |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |
| Carbonyl (C=O) | Stretch | 1680 - 1750 | Strong | Strong |
| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Medium | Weak |
| Carboxylic Acid (O-H) | Bend | 1395 - 1440 | Medium | Weak |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.
The molecular formula for this compound is C₉H₁₇NO₂. The corresponding molecular weight would yield a molecular ion peak ([M]⁺) in the mass spectrum. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺), which would result in a peak at m/z 45. youtube.com For piperidine derivatives, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a characteristic fragmentation route. The propyl side chain can also be lost as a radical, leading to a fragment of [M-43]⁺.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragmentation Process | Lost Fragment | Resulting Ion m/z (approx.) |
| Molecular Ion | - | 171 |
| Loss of Propyl Group | •C₃H₇ | 128 |
| Loss of Carboxyl Group | •COOH | 126 |
| Alpha-Cleavage at C2-C3 | Varies | Varies |
| Formation of Acylium Ion | •OH | 154 |
Solid-State Structural Determination
While spectroscopic methods provide data on connectivity and functional groups, solid-state techniques are required to determine the precise three-dimensional arrangement of atoms.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as dl-piperidine-2-carboxylate, shows that the piperidine ring typically adopts a stable chair conformation. researchgate.net
For this compound, X-ray diffraction would unambiguously establish:
Relative Stereochemistry: It would determine whether the compound is the cis isomer (with the propyl and carboxyl groups on the same side of the ring) or the trans isomer (with the groups on opposite sides).
Conformation: It would confirm the chair conformation of the piperidine ring and specify whether the substituents at the C2 and C4 positions are in axial or equatorial orientations.
Absolute Stereochemistry: For a chiral sample, anomalous dispersion methods could be used to determine the absolute configuration (R or S) at the two chiral centers (C2 and C4).
Intermolecular Interactions: The crystal structure would also reveal details about hydrogen bonding networks, particularly involving the carboxylic acid and the piperidine nitrogen, which dictate the molecular packing in the crystal lattice. mdpi.com
Computational Chemistry and Molecular Modeling
In the absence of complete experimental data, computational chemistry and molecular modeling serve as powerful predictive tools. nih.gov Methods like Density Functional Theory (DFT) can be used to investigate the conformational landscape of this compound.
These computational studies can:
Calculate the relative energies of different stereoisomers (cis vs. trans) and conformers (e.g., chair with axial/equatorial substituents vs. boat conformations). nih.gov
Predict the most stable, lowest-energy structure of the molecule in the gas phase or in solution.
Simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental findings to validate the predicted structure. nih.gov
Provide insights into electronic properties, such as the molecular electrostatic potential, which can help understand intermolecular interactions.
For this compound, modeling would likely show a strong preference for a chair conformation with bulky substituents like the propyl and carboxylic acid groups occupying equatorial positions to minimize steric hindrance.
Electronic Structure Calculations and Theoretical Predictions
While specific electronic structure calculations for this compound are not published, theoretical predictions can be made based on computational studies of similar piperidine derivatives. Density Functional Theory (DFT) is a common method used for such analyses. researchgate.netnih.goviucr.orgresearchgate.net For a molecule like this compound, DFT calculations, likely employing a basis set such as B3LYP/6-31G(d,p), would be utilized to optimize the molecular geometry and determine its electronic properties. researchgate.netnih.gov
Key electronic descriptors that would be theoretically predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
Table 1: Theoretically Predicted Electronic Properties of a Substituted Piperidine Derivative
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Typically localized on the nitrogen and oxygen atoms | Indicates the region most likely to donate electrons |
| LUMO Energy | Generally distributed around the carboxylic acid group | Indicates the region most susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Suggests reasonable chemical stability |
| Dipole Moment | Non-zero | Indicates a polar molecule |
Note: The values in this table are illustrative and based on general principles of similarly substituted piperidine carboxylic acids. Specific values for this compound would require dedicated computational studies.
Conformational Landscape Analysis
The conformational landscape of this compound is expected to be dominated by the inherent flexibility of the six-membered piperidine ring. Computational studies on piperidine-2-carboxylic acid and its derivatives consistently show that the ring primarily adopts a chair conformation, which is energetically more favorable than the boat conformation. researchgate.netnih.gov This preference is a result of minimizing torsional and steric strain.
The presence of substituents at the C2 (carboxylic acid) and C4 (propyl) positions introduces additional conformational possibilities, specifically concerning their axial versus equatorial orientations. For the carboxylic acid group at the C2 position, an equatorial orientation is generally favored to minimize steric hindrance. acs.org Similarly, the larger propyl group at the C4 position would also be expected to preferentially occupy an equatorial position to reduce 1,3-diaxial interactions.
Therefore, the most stable conformer of this compound is predicted to be a chair conformation with both the 2-carboxylic acid and 4-propyl substituents in equatorial positions. A comprehensive conformational landscape analysis would involve rotating the key dihedral angles and calculating the potential energy surface to identify all low-energy conformers and the energy barriers between them.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | C2-Substituent Orientation | C4-Substituent Orientation | Predicted Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.0 (most stable) |
| 2 | Equatorial | Axial | > 0 |
| 3 | Axial | Equatorial | > 0 |
| 4 | Axial | Axial | >> 0 (least stable) |
Note: This table represents a qualitative prediction. Actual energy differences would need to be quantified through computational analysis.
Intermolecular Interaction Studies (e.g., Hirshfeld surfaces)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline structures. researchgate.netnih.goviucr.org While a crystal structure for this compound is not available, a theoretical Hirshfeld analysis can be performed on a computationally predicted crystal packing.
This analysis would generate a three-dimensional surface around the molecule, color-coded to represent different intermolecular contacts. The primary interactions expected for this compound would be hydrogen bonds, driven by the carboxylic acid group (O-H···O) and the piperidine nitrogen (N-H···O). These hydrogen bonds would likely play a dominant role in the crystal packing. iucr.org
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) |
| H···H | High |
| O···H / H···O | Significant |
| C···H / H···C | Moderate |
| N···H / H···N | Moderate |
Note: The percentages are estimations based on analyses of similar molecules and would require experimental crystallographic data or predictive crystal structure modeling for precise values.
Derivatization and Analog Synthesis of Substituted Piperidine Carboxylic Acids
Functionalization of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a common site for derivatization, allowing for the introduction of a diverse array of substituents that can modulate the pharmacological properties of the resulting analogs. Standard synthetic methodologies such as N-alkylation, N-acylation, and reductive amination are frequently employed to achieve these modifications.
For instance, N-alkylation can be accomplished by reacting the piperidine nitrogen with various alkyl halides. A notable example is the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, where substituted benzhydryl chlorides are reacted with the piperidine compound. science.gov Similarly, N-acylation introduces an amide functionality, which can be achieved using acyl chlorides or carboxylic acids activated with coupling agents. In the synthesis of inhibitors for the polo-box domain of polo-like kinase 1, a terminal amine on a piperidine-containing side chain was generated for further derivatization. nih.gov
Reductive amination offers another versatile route for N-functionalization. This method involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form a new carbon-nitrogen bond. This approach was utilized in the synthesis of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, where various aldehydes were coupled to the piperidine nitrogen. nih.gov
The choice of substituent on the nitrogen atom can significantly impact the biological activity of the molecule. For example, in the development of dopaminergic ligands based on 4-phenylpiperidines, stepwise structural modifications of functional groups attached to the nitrogen led to compounds with varying activities, including D2 antagonists. gu.se
Modifications at the Carboxylic Acid Moiety
Amidation, the formation of an amide bond from the carboxylic acid, is another widely used derivatization strategy. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). researchgate.net This approach has been employed to attach various amine-containing fragments, thereby expanding the chemical space of the synthesized analogs. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag for carboxylic acids to improve their detection in analytical methods. researchgate.netnsf.gov
Reduction of the carboxylic acid to a primary alcohol can also be performed, typically using reducing agents like lithium aluminum hydride. This modification removes the acidic nature of the functional group and introduces a new site for further derivatization, such as ether or ester formation.
| Modification | Reagents and Conditions | Resulting Functional Group |
| Esterification | Alcohol, Acid catalyst or Coupling agent | Ester |
| Amidation | Amine, Coupling agent (e.g., HATU) | Amide |
| Reduction | Reducing agent (e.g., LiAlH4) | Primary Alcohol |
Side Chain Variations on the Piperidine Ring (e.g., propyl group at C4)
Altering the substituents on the carbon framework of the piperidine ring, such as the propyl group at the C4 position, is a critical strategy for exploring the structure-activity relationship (SAR) of these compounds. The synthesis of analogs with different side chains often requires multi-step synthetic sequences.
One common approach involves the use of organometallic reagents to introduce alkyl or aryl groups. For example, the side-chain lithiation of substituted pyridines followed by reaction with an electrophile can be used to introduce various substituents. researchgate.net In the context of 4-propylpiperidine-2-carboxylic acid, a synthetic route could involve the lithiation of a suitable pyridine (B92270) precursor at the 4-position, followed by quenching with a propyl electrophile. Subsequent reduction of the pyridine ring would then yield the desired piperidine derivative.
Cross-coupling reactions, such as Suzuki or Negishi couplings, are also powerful tools for introducing a wide range of side chains onto the piperidine ring or its precursors. These reactions allow for the formation of carbon-carbon bonds between the heterocyclic core and various alkyl or aryl partners.
Furthermore, the synthesis of piperidine derivatives with diverse substituents can be achieved through cycloaddition reactions or intramolecular cyclization strategies. nih.gov For instance, aza-Diels-Alder reactions can be employed to construct the piperidine ring with predefined substitution patterns.
The nature of the side chain can have a profound effect on the biological activity of the molecule. For example, in a study of piperidine derivatives as MenA inhibitors, variations in the substituents on the piperidine ring were explored to optimize inhibitory activity. nih.gov Similarly, the synthesis of side-chain modified anpirtoline derivatives, which included compounds with piperidine rings, demonstrated the importance of the side chain in determining analgesic activity. science.gov
Stereochemical Control in Analog Synthesis
The stereochemistry of substituted piperidines, including this compound, is a critical determinant of their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance.
One approach to achieve stereocontrol is through the use of chiral starting materials. For example, α-amino acids with known stereochemistry can be used as precursors for the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids. researchgate.net This strategy allows for the transfer of chirality from the starting material to the final product.
Asymmetric catalysis is another powerful tool for controlling stereochemistry during the synthesis of piperidine derivatives. Chiral catalysts can be used to induce enantioselectivity in key bond-forming reactions, such as hydrogenation or cyclization. For example, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been used to form piperidine rings with high stereoselectivity. nih.gov
Diastereoselective reactions can also be employed to control the relative stereochemistry of multiple chiral centers within the piperidine ring. For instance, the stereoselective reduction of a 4-oxo-pipecolic acid derivative can lead to the formation of a (4R)-hydroxypipecolic acid analog with high diastereoselectivity. core.ac.uk The stereochemical outcome of such reactions is often influenced by the conformation of the piperidine ring and the nature of the substituents.
Reactivity and Chemical Transformations
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a secondary amine, making it nucleophilic and basic. It can readily participate in a variety of common amine reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an SN2 mechanism. To prevent competing reactions at the carboxylic acid, it may be necessary to first protect the carboxyl group, for instance, by converting it into an ester.
N-Acylation: The piperidine nitrogen can react with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This is a fundamental transformation in the synthesis of many biologically active molecules. The local anesthetic Ropivacaine, for example, is an amide formed from a related N-propylated piperidine-2-carboxylic acid and 2,6-dimethylaniline. nih.gov
N-Arylation: Coupling with aryl halides or other arylating agents, often catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination), can be used to introduce an aryl group onto the nitrogen atom.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonyl derivatives (sulfonamides), a common functional group in medicinal chemistry.
The proximity of the nitrogen atom to the carboxylic acid group can also lead to intramolecular reactions under certain conditions, a feature that is particularly relevant in cyclization reactions.
Carboxylic Acid Group Transformations (e.g., esterification, amidation)
The carboxylic acid moiety is a versatile functional group that can be converted into a wide array of derivatives, most notably esters and amides. researchgate.netyoutube.com
Esterification
Esterification involves the reaction of the carboxylic acid with an alcohol. youtube.com Several methods can be employed to achieve this transformation, with the choice of method often depending on the steric hindrance and sensitivity of the substrates. masterorganicchemistry.comorgsyn.orgorganic-chemistry.org
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water helps to drive it towards the formation of the ester. masterorganicchemistry.com
DCC/DMAP Mediated Esterification: For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. organic-chemistry.org The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the process and suppresses side reactions. orgsyn.orgorganic-chemistry.org
| Method | Reagents & Conditions | Description |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | A reversible, acid-catalyzed condensation reaction. masterorganicchemistry.com Typically requires forcing conditions. |
| DCC/DMAP Coupling | Alcohol (R'-OH), DCC, DMAP, Aprotic Solvent (e.g., CH₂Cl₂) | A mild and efficient method that proceeds at room temperature. organic-chemistry.org DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst. orgsyn.org |
Amidation
The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. nih.gov It involves the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. jackwestin.com Therefore, the carboxylic acid is typically activated first. encyclopedia.pub
Coupling Agent-Mediated Amidation: A wide range of coupling reagents (e.g., DCC, HATU, HOBt) are available to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions. This is the most common approach for synthesizing amides from carboxylic acids. researchgate.net
Catalytic Amidation: Modern methods utilize catalysts, such as those based on niobium(V) oxide (Nb₂O₅) or boron, to promote the direct formation of amides from carboxylic acids and amines at elevated temperatures, with water as the only byproduct. researchgate.netmdpi.com This approach is considered a greener alternative to traditional methods that use stoichiometric activating agents. encyclopedia.pubmdpi.com
| Method | Reagents & Conditions | Description |
| Coupling Agent-Mediated | Amine (R'R''NH), Coupling Agent (e.g., DCC, HATU), Base, Solvent | The carboxylic acid is converted in situ to an activated species that readily reacts with the amine. researchgate.net |
| Direct Catalytic Amidation | Amine (R'R''NH), Catalyst (e.g., Nb₂O₅), Heat | A method that avoids stoichiometric activators by using a reusable catalyst to drive the dehydration reaction. researchgate.net |
Stereospecific and Stereoselective Reactions on the Piperidine Scaffold
4-Propylpiperidine-2-carboxylic acid possesses two stereocenters at positions C2 and C4. This leads to the existence of four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The stereochemical relationship between the substituents (cis or trans) significantly influences the molecule's conformation and biological activity.
Stereospecific Reactions: Transformations that occur at a location other than the stereocenters, such as esterification of the carboxylic acid or N-alkylation of the piperidine nitrogen, are generally stereospecific. These reactions proceed without altering the existing configuration at C2 and C4, yielding a product with a retained stereochemical arrangement.
Stereoselective Synthesis: The synthesis of a specific stereoisomer of this compound or its derivatives often requires stereoselective methods. This can involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, in the synthesis of related 4-substituted piperidine-2-carboxylic acids, methods have been developed for the diastereoselective reduction of a pyridine (B92270) precursor, followed by chiral resolution to isolate the desired enantiomer. google.com Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another strategy employed to obtain enantioenriched piperidine derivatives. whiterose.ac.uk
The control of stereochemistry is crucial, as different stereoisomers can exhibit vastly different pharmacological profiles.
Cyclization Reactions Leading to Fused Heterocycles
The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an electrophilic carboxylic acid (or its activated form), makes it an ideal precursor for the synthesis of fused heterocyclic systems via intramolecular cyclization.
The most direct cyclization pathway involves the formation of an intramolecular amide bond between the piperidine nitrogen and the C2-carboxyl group. This reaction, known as lactamization, results in the formation of a bicyclic system containing a bridgehead nitrogen atom. nih.gov
Intramolecular Amidation (Lactamization): To facilitate this cyclization, the carboxylic acid group must first be activated, for example, by converting it to an acyl chloride, a mixed anhydride, or by using standard peptide coupling agents. Upon activation, the nucleophilic secondary amine attacks the activated carbonyl, displacing the leaving group and forming a six-membered lactam ring fused to the original piperidine ring. This results in the formation of a 1-azabicyclo[4.4.0]decan-2-one (or octahydropyrido[1,2-a]pyrazin-1-one) scaffold. Such fused heterocyclic structures are of significant interest in medicinal chemistry. nih.govresearchgate.net The reaction is often promoted by heat or the use of a non-nucleophilic base to neutralize any acid generated.
This strategy of using amino acids as precursors for fused lactams is a powerful tool in the synthesis of complex nitrogen-containing molecules. nih.gov
Biological Activity and Molecular Interaction Mechanisms
Ligand-Target Binding Studies at a Molecular Level
Based on extensive research into 4-substituted piperidine-2-carboxylic acids, the primary molecular target for 4-Propylpiperidine-2-carboxylic acid is anticipated to be the glutamate (B1630785) binding site on the NMDA receptor. The binding is expected to be competitive with the endogenous agonist, glutamate.
There is currently no direct evidence to suggest that this compound is a significant inhibitor or activator of enzymatic processes. While some piperidine (B6355638) derivatives have been explored as enzyme inhibitors (e.g., for dipeptidyl peptidase-IV), the specific structural motifs of this compound align more closely with receptor antagonism.
The most probable receptor interaction for this compound is as an antagonist at the NMDA receptor. A wide range of analogs, where the 4-position is substituted with various groups, have demonstrated potent and selective NMDA receptor antagonism. nih.govnih.gov The activity is highly dependent on the stereochemistry, with the cis-(2R,4S)-isomer typically being the more active enantiomer. nih.gov
While other piperidine-based molecules have been designed to target receptors such as PPARs, these are typically derivatives of the piperidine-4-carboxylic acid isomer and possess different substitution patterns. nih.gov There is no strong indication from available literature that this compound would exhibit significant activity at opioid, dopamine, or histamine (B1213489) receptors.
Below is a table of binding affinities for representative cis-4-substituted-piperidine-2-carboxylic acid analogs at the NMDA receptor, illustrating the potency of this chemical class.
| Compound Name | 4-Position Substituent | NMDA Receptor Affinity (IC₅₀) | Reference |
| (2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) | -CH₂PO₃H₂ | 67 ± 6 nM | nih.gov |
| (2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | -CH₂-tetrazole | 1.9 ± 0.24 µM | nih.gov |
This table presents data for analogous compounds to illustrate the expected potency range and is not direct data for this compound.
Molecular Mechanism of Action in Cellular Pathways
Assuming this compound acts as an NMDA receptor antagonist, its mechanism of action in cellular pathways would involve the inhibition of ion flow through the NMDA receptor channel. By competitively blocking the glutamate binding site, it would prevent receptor activation by glutamate, thereby reducing the influx of Ca²⁺ and Na⁺ ions into the neuron. This reduction in ion flow would lead to a decrease in excitatory postsynaptic potentials (EPSPs) and dampen excessive neuronal excitation. This mechanism is central to the neuroprotective and anticonvulsant effects observed with potent NMDA antagonists.
Structure-Activity Relationship (SAR) Studies for Molecular Targets
The structure-activity relationship for 4-substituted piperidine-2-carboxylic acids as NMDA receptor antagonists is well-established and provides a strong basis for predicting the activity of the 4-propyl analog.
Stereochemistry : The relative stereochemistry of the substituents at the C2 and C4 positions is critical. The cis configuration is generally found to be significantly more potent than the trans configuration. Furthermore, within the cis racemate, the activity typically resides in a single enantiomer, the (2R,4S) isomer. nih.gov
4-Position Substituent : The nature and length of the substituent at the 4-position are key determinants of affinity. Studies have shown that a variety of groups, particularly those containing an acidic moiety like a phosphonate (B1237965) or tetrazole, lead to high potency. nih.govnih.gov The presence of a non-polar alkyl group like propyl at this position would need to be empirically tested to determine its effect on affinity compared to more polar analogs. It is plausible that the propyl group could engage in hydrophobic interactions within the binding pocket.
Carboxylic Acid at C2 : The carboxylic acid group at the 2-position is essential for activity, as it mimics the gamma-carboxyl group of glutamate and interacts with key residues in the receptor's binding site.
In Vitro Studies on Biological Activity (e.g., antimicrobial, antiproliferative mechanisms)
There is no specific data available from in vitro studies on the antimicrobial or antiproliferative mechanisms of this compound. While some piperidine derivatives and carboxylic acids, in general, have been investigated for such activities, these are not the primary activities expected based on the core structure of this compound. nih.govmdpi.com Any such properties would need to be determined through direct experimental screening.
Applications in Medicinal Chemistry and Chemical Biology Research
Utility as Chiral Building Blocks in Drug Discovery
4-Propylpiperidine-2-carboxylic acid, particularly in its stereochemically pure forms, serves as a valuable chiral building block in the discovery and development of new therapeutic agents. The pharmaceutical industry has shown a consistently increasing demand for enantiomerically pure compounds, as the biological activity of a molecule often resides in a single enantiomer. nih.govnih.gov Chiral intermediates like this compound are crucial in constructing complex drug candidates with specific three-dimensional orientations required for effective interaction with biological targets. nih.govresearchgate.net
The synthesis of single enantiomer drugs often relies on the availability of chiral starting materials. nih.gov Piperidine (B6355638) derivatives, due to their prevalence in pharmaceuticals, are a significant class of such building blocks. mdpi.com The synthesis of specific stereoisomers of substituted piperidine carboxylic acids is a key step in the production of a number of pharmaceuticals. For instance, the related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, is a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor. google.com This highlights the role of such substituted piperidines as crucial chiral synthons. The development of synthetic routes to access these chiral intermediates is an active area of research, employing methods like asymmetric hydrogenation and enantioselective cyclization reactions. nih.govmdpi.com
The table below summarizes examples of bioactive molecules synthesized using chiral piperidine carboxylic acid building blocks, illustrating the importance of this structural motif.
| Bioactive Molecule Class | Chiral Piperidine Building Block Example | Therapeutic Area |
| Thrombin Inhibitors | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | Anticoagulant |
| DPP-IV Inhibitors | Substituted piperidine derivatives | Diabetes |
| Opioid Receptor Modulators | Piperidine-2-carboxylic acid analogs | Pain Management |
Intermediates in the Synthesis of Complex Bioactive Molecules
Substituted piperidine-2-carboxylic acids, including the 4-propyl variant, are important intermediates in the multistep synthesis of complex and biologically active molecules. mdpi.comresearchgate.net The piperidine ring is a common scaffold in a vast number of pharmaceuticals, and methods to synthesize and functionalize this heterocycle are of great interest to medicinal chemists. mdpi.comontosight.ai
One notable example is the use of a related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, as a key intermediate in the synthesis of Argatroban. google.com Furthermore, derivatives of piperidine carboxylic acids have been incorporated into the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov The synthesis of these complex molecules often involves multiple steps, where the piperidine carboxylic acid moiety is introduced early in the synthetic sequence and subsequently elaborated.
The versatility of the piperidine-2-carboxylic acid scaffold allows for the introduction of various substituents at different positions on the ring, enabling the fine-tuning of the pharmacological properties of the final compound. The synthesis of these intermediates can be achieved through various methods, including the reduction of corresponding pyridine (B92270) derivatives. google.com
The following table provides examples of complex bioactive molecules that utilize piperidine carboxylic acid intermediates in their synthesis.
| Final Bioactive Molecule | Intermediate | Therapeutic Application |
| Argatroban | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | Anticoagulant |
| ABT-279 (DPP-IV inhibitor) | 2-(4-amino-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid derivative | Diabetes |
| Endomorphin-2 analogs | Piperidine-2-carboxylic acid | Opioid Receptor Modulation |
Design and Development of Chemical Probes for Biological Systems
While the piperidine scaffold is a common feature in bioactive molecules, specific information on the application of this compound in the design and development of chemical probes for biological systems is not extensively documented in the reviewed literature. Chemical probes are essential tools for studying biological processes, and their design often involves a reactive group, a reporting group, and a molecule that directs the probe to a specific biological target. nih.gov
In principle, this compound could be functionalized to serve as a component of a chemical probe. The carboxylic acid handle provides a point for conjugation to other molecular fragments, such as fluorophores, biotin (B1667282) tags, or reactive moieties designed to covalently label a target protein. However, there are no specific examples in the provided search results detailing the use of this compound for this purpose. The development of ubiquitin-based chemical probes, for instance, often involves the synthesis of peptide thioesters, a process that is chemically distinct from the typical applications of simple substituted piperidines. nih.gov
Contribution to Scaffold Hopping and Lead Optimization Research
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound, often with the aim of improving properties such as potency, selectivity, or pharmacokinetic profiles. nih.govnih.govpsu.edu This approach is a key part of lead optimization in drug discovery. arxiv.org
The piperidine ring, being a privileged scaffold in medicinal chemistry, is frequently involved in scaffold hopping and lead optimization efforts. However, the specific contribution of this compound to this area of research is not explicitly detailed in the available literature. The general principle of scaffold hopping involves replacing a central core structure while maintaining the spatial arrangement of key pharmacophoric features. nih.gov A molecule like this compound could potentially be used as a replacement for other cyclic or acyclic scaffolds in an effort to discover new chemical entities with improved drug-like properties.
The process of lead optimization often involves modifications to a lead compound to enhance its therapeutic potential. arxiv.org The introduction of a substituted piperidine ring like this compound could be a tactic employed during lead optimization to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. While the concept is sound, specific published examples detailing the use of this compound in scaffold hopping or lead optimization studies were not identified in the search results.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The efficient and stereocontrolled synthesis of 4-Propylpiperidine-2-carboxylic acid is a prerequisite for any further investigation. Future research must move beyond traditional, multi-step, and often low-yielding methods towards more elegant and sustainable strategies. The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry. nih.gov
Key areas of focus should include:
Chemo-enzymatic and Biocatalytic Methods: The use of enzymes offers unparalleled stereoselectivity under mild, environmentally benign conditions. Future routes could employ a chemo-enzymatic approach, for instance, through the asymmetric dearomatization of activated pyridine (B92270) precursors. nih.gov Another promising avenue involves biocatalytic cascades that use enzymes like transaminases and imine reductases to build the chiral piperidine (B6355638) core in one-pot processes. ucd.ie Research into biocatalytic routes starting from sustainable biomass sources, such as lignin, could provide a truly green pathway to piperidine intermediates. ukri.org
Asymmetric Catalysis: The catalytic hydrogenation of a corresponding 4-propylpyridine-2-carboxylic acid precursor is a direct route. Future efforts should concentrate on developing novel heterogeneous catalysts, such as those based on non-precious metals like cobalt, that can operate in green solvents like water and provide high enantioselectivity. nih.gov Furthermore, organocatalytic methods, which avoid metals entirely, could be explored for intramolecular cyclization reactions to form the piperidine ring with high stereocontrol. nih.gov
Modular and Flow Chemistry Approaches: Recent innovations have demonstrated modular approaches that dramatically simplify the construction of complex piperidines. news-medical.net A potential strategy for this compound could involve late-stage functionalization of a simpler piperidine core using techniques like biocatalytic C-H oxidation followed by cross-coupling reactions. news-medical.net Integrating these methods into continuous flow systems would not only enhance efficiency and scalability but also improve safety and process control. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Key Advantages | Potential Challenges | Relevance to Sustainability |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering required, substrate scope may be limited. | High: Uses renewable catalysts (enzymes) and can start from biomass. ukri.org |
| Asymmetric Catalysis | Broad substrate scope, high efficiency, well-established principles. nih.gov | Often relies on expensive and toxic precious metals, may require harsh conditions. | Medium: Can be improved by using earth-abundant metals and green solvents. |
| Modular/Flow Chemistry | Reduces step count, highly efficient, scalable, and allows for rapid library synthesis. news-medical.net | Requires specialized equipment and optimization of flow conditions. | High: Improved energy efficiency, reduced solvent usage, better process control. |
Advanced Computational Approaches for Structure-Based Design
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding synthetic efforts. researchgate.net For a molecule like this compound, where the biological targets are yet to be defined, computational approaches can be used to design focused libraries of derivatives with a higher probability of biological activity.
Future research should leverage a suite of computational tools:
Pharmacophore Modeling: By analyzing the structures of known active ligands for various targets that contain a piperidine scaffold, a 3D pharmacophore model can be generated. nih.govnih.gov This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. Derivatives of this compound can then be designed to fit this model, prioritizing them for synthesis. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, 3D-QSAR models can be developed to correlate the structural features of the molecules with their biological activity. researchgate.netdntb.gov.ua These statistically robust models can then predict the activity of virtual compounds, allowing chemists to focus on synthesizing only the most promising candidates.
Molecular Docking and Molecular Dynamics (MD): For hypothesis-driven research, where a specific biological target is selected (e.g., a protease or a G-protein coupled receptor), molecular docking can be used to predict the binding mode and affinity of this compound derivatives within the target's active site. nih.gov Subsequent MD simulations can assess the stability of the predicted binding pose over time, providing deeper insights into the ligand-receptor interactions. rsc.org
Table 2: Application of Computational Techniques for this compound Analog Design
| Technique | Purpose | Expected Outcome |
| Pharmacophore Modeling | Identify key features from known active piperidines. nih.gov | A 3D model to guide the design of new analogs with a higher likelihood of activity. |
| 3D-QSAR | Correlate 3D structure with biological activity for a series of analogs. dntb.gov.ua | A predictive model to estimate the potency of virtual compounds before synthesis. |
| Molecular Docking | Predict binding orientation and affinity at a specific protein target. nih.gov | A ranked list of compounds based on predicted binding scores and identification of key interactions. |
| Molecular Dynamics | Simulate the movement and interaction of the ligand-protein complex over time. rsc.org | Assessment of binding stability and identification of durable molecular interactions. |
Exploration of Diverse Biological Targets and Mechanisms
The true therapeutic potential of the this compound scaffold can only be realized by exploring its interactions with a wide range of biological targets. The piperidine nucleus is a versatile scaffold found in drugs targeting a multitude of pathologies, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.net
Future research should therefore involve a broad-based screening approach:
Screening Against Diverse Target Classes: Based on the prevalence of the piperidine motif in approved drugs, initial screening efforts should target major protein families. These include G-protein coupled receptors (GPCRs), ion channels (such as the NMDA receptor), and various enzymes like proteases and kinases. nih.govnih.govnih.gov For instance, substituted piperidine-2-carboxylic acids have previously been investigated as NMDA receptor antagonists. nih.gov
Phenotypic Screening: In addition to target-based screening, phenotypic screens on various cell lines (e.g., cancer cells, neurons, immune cells) could uncover unexpected biological activities without a preconceived target. dut.ac.za A hit from a phenotypic screen would then trigger "target deconvolution" studies to identify the molecular mechanism of action.
Mechanism of Action Elucidation: Following the identification of a "hit" against a specific target or in a phenotypic assay, detailed mechanistic studies are crucial. These would involve enzymatic assays to determine inhibition kinetics, biophysical methods to confirm direct binding, and structural biology (e.g., X-ray crystallography) to visualize the binding mode at an atomic level.
Table 3: Potential Biological Target Classes for this compound Screening
| Target Class | Rationale / Examples | Potential Therapeutic Area |
| GPCRs | Histamine (B1213489) H3 and Sigma-1 receptors are targeted by piperidine derivatives. nih.govrsc.org | Neurological and psychiatric disorders, pain. |
| Ion Channels | Substituted piperidine-2-carboxylic acids are known NMDA receptor antagonists. nih.govnih.gov | Neuroprotection (stroke), epilepsy, Alzheimer's disease. |
| Proteases | Piperidine scaffolds serve as P2-ligands in potent HIV-1 protease inhibitors. nih.gov | Antiviral therapy. |
| Enzymes | Piperidine amides have shown potent inhibition of soluble epoxide hydrolase (sEH). acgpubs.org | Inflammation, cardiovascular disease. |
| Kinases | Libraries based on kinase inhibitor scaffolds often feature piperidine moieties. nih.gov | Oncology, inflammatory diseases. |
Integration of High-Throughput Screening with Synthetic Chemistry for Lead Identification
The ultimate goal is to translate the potential of the this compound scaffold into one or more lead compounds for drug development. This requires a seamless integration of modern synthetic chemistry, computational design, and large-scale biological screening.
The emerging paradigm for this process involves a cyclical and iterative workflow:
Computational Library Design: Using the computational methods described in section 8.2, a virtual library of several thousand derivatives of this compound is designed. The library is curated to maximize structural diversity and optimize drug-like properties. nih.gov5z.com
Combinatorial Synthesis: The designed library is then synthesized using the efficient and modular synthetic routes outlined in section 8.1. Techniques like parallel synthesis or flow chemistry are employed to rapidly produce the required compounds in sufficient quantities for screening. nih.govnih.gov
High-Throughput Screening (HTS): The synthesized library is subjected to HTS against the panel of biological targets identified in section 8.3. nih.gov Automated robotic systems are used to test thousands of compounds quickly, identifying initial "hits" that show activity in these assays. thermofisher.com
Hit-to-Lead Optimization: The hits from the HTS are then validated and prioritized. A multidisciplinary team of medicinal chemists, computational scientists, and biologists works together to optimize these hits. This involves synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties, with computational models guiding each design cycle. This iterative process transforms a promising hit into a viable lead compound ready for preclinical development. acs.org
This integrated approach, combining rational design with high-throughput empirical screening, represents the most efficient pathway to unlock the therapeutic potential of novel chemical scaffolds like this compound.
Table 4: Integrated Workflow for Lead Identification
| Stage | Activity | Key Technologies | Outcome |
| 1. Design | Creation of a diverse virtual library based on the core scaffold. | Pharmacophore modeling, 3D-QSAR, Molecular Docking. nih.gov | A focused set of virtual compounds with high potential for activity. |
| 2. Synthesize | Rapid, parallel, or flow synthesis of the designed library. | Modular synthesis, biocatalysis, automated purification. news-medical.net | A physical library of pure compounds for screening. |
| 3. Screen | Testing the library against a panel of biological targets. | High-Throughput Screening (HTS), cell-based assays. nih.gov | A list of validated "hits" with confirmed biological activity. |
| 4. Optimize | Iterative design, synthesis, and testing of analogs to improve properties. | Structure-based design, ADMET prediction, in vivo testing. acs.org | A potent and selective lead compound for further development. |
Q & A
Q. What are the optimal synthetic routes for 4-Propylpiperidine-2-carboxylic acid, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves multi-step processes such as:
Q. Table 1: Key Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ugi Reaction | 60-75 | N/A | |
| Enzymatic Resolution | 45-50 | >98% | |
| Asymmetric Hydrogenation | 70-85 | 90-95% |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl chain at C4, carboxylic acid at C2) .
- HPLC-MS : For purity assessment and mass verification (e.g., molecular ion peak at m/z 185.2) .
- X-ray Crystallography : To resolve stereochemistry and crystal packing behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility Issues : Use of DMSO vs. aqueous buffers affecting bioavailability.
Validation Strategies : - Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies).
- Apply computational docking to predict binding modes and reconcile discrepancies .
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Testing : Incubate at pH 2 (simulating stomach acid) and pH 7.4 (blood) with HPLC monitoring .
- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C for solid-state stability) .
- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
Methodological Answer:
Q. Table 2: SAR Insights
| Derivative | Bioactivity (IC₅₀, μM) | Key Structural Feature | Reference |
|---|---|---|---|
| 4-Cyclopropyl Analog | 12.3 ± 1.5 | Reduced steric bulk | |
| 4-Phenyl Derivative | 45.7 ± 3.2 | π-π stacking potential |
Q. What methodologies are suitable for evaluating enantiomer-specific toxicity?
Methodological Answer:
- In Vitro Tox Screens : MTT assays on hepatocytes (e.g., HepG2) to compare (R)- and (S)-enantiomers .
- In Vivo Models : Administer enantiomers separately in rodents, monitoring liver/kidney biomarkers (e.g., ALT, creatinine) .
Q. How can hygroscopicity challenges be mitigated during storage and handling?
Methodological Answer:
Q. What catalytic applications exist for this compound in asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
